Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride
Description
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a methyl group at position 4, an aminomethyl group at position 5, and a methyl ester at position 2. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₇H₁₁ClN₂O₃, with a molecular weight of 206.63 g/mol.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-4-5(3-8)12-6(9-4)7(10)11-2;/h3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHVUMOATXACRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)OC)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-oxazole-2-carboxylic acid with formaldehyde and ammonium chloride, followed by esterification with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce more saturated heterocyclic compounds.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride is utilized as a building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution.
2. Biology:
The compound is under investigation for its potential biological activities. Preliminary studies suggest it may exhibit antimicrobial properties and could be effective against various pathogens.
3. Medicine:
Research is ongoing to explore its role as a pharmaceutical intermediate. Its ability to cross the blood-brain barrier raises interest in neurological applications.
4. Industry:
In industrial settings, it is used for developing new materials with specific properties, such as polymers and coatings.
Antimicrobial Activity
Research indicates that derivatives of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole can exhibit significant antimicrobial properties. For example, a study evaluated the minimum inhibitory concentration (MIC) against Candida species:
| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |
|---|---|---|
| Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole | TBD | TBD |
These findings suggest potential therapeutic applications in treating fungal infections.
Antioxidant and Anticancer Activity
The compound has also been explored for its antioxidant and anticancer properties. A study synthesized various oxazole derivatives and assessed their effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole | A431 (human epidermoid carcinoma) | TBD |
| Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole | HT29 (human colon cancer) | TBD |
These results indicate that the compound may induce apoptosis in cancer cells, warranting further investigation.
Case Study: Synthesis and Evaluation
A notable case study involved synthesizing methyl 5-(aminomethyl)-4-methyl-1,3-oxazole derivatives followed by biological evaluation against various bacterial strains and fungal pathogens. The synthesized compounds demonstrated enhanced antibacterial activity compared to traditional antibiotics, highlighting their potential as novel antimicrobial agents.
Pharmacokinetics
Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion (ADME) profiles in animal models are essential for understanding the compound's behavior in biological systems. These studies will inform its therapeutic applications and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related due to shared heterocyclic cores or functional groups:
Compound A : Methyl 5-(Aminomethyl)-4-Methyl-1,3-Oxazole-2-Carboxylate Hydrochloride
- Structure: 1,3-Oxazole ring with substituents: Position 2: Methyl carboxylate (COOCH₃) Position 4: Methyl (CH₃) Position 5: Aminomethyl (CH₂NH₂)
- Molecular Formula : C₇H₁₁ClN₂O₃
- Key Features : Hydrochloride salt improves solubility; ester and amine groups enable reactivity in coupling reactions.
Compound B : 2-(Aminomethyl)-4-Methyl-1,3-Oxazole-5-Carboxylate Hydrochloride (EN300-317049)
- Structure: 1,3-Oxazole ring with substituents: Position 2: Aminomethyl (CH₂NH₂) Position 4: Methyl (CH₃) Position 5: Carboxylate (COO⁻, likely ethyl ester based on catalog naming conventions) .
- Key Features : Substituent positions reversed compared to Compound A, altering electronic distribution. The ethyl ester (if present) increases lipophilicity.
Compound C : 5-Amino-4-Cyano-1-Methylpyrazole
- Structure: Pyrazole ring with substituents: Position 1: Methyl (CH₃) Position 4: Cyano (CN) Position 5: Amino (NH₂) .
- Molecular Formula : C₅H₆N₄
- Key Features: Pyrazole core (two adjacent nitrogen atoms) with strong electron-withdrawing cyano group, contrasting with oxazole’s oxygen atom.
Comparative Data Table
| Parameter | Compound A (Target) | Compound B (EN300-317049) | Compound C (Pyrazole Derivative) |
|---|---|---|---|
| Core Heterocycle | 1,3-Oxazole | 1,3-Oxazole | Pyrazole |
| Functional Groups | COOCH₃, CH₃, CH₂NH₂·HCl | COOEt (assumed), CH₃, CH₂NH₂·HCl | CN, CH₃, NH₂ |
| Molecular Weight | 206.63 g/mol | 159.58 g/mol (reported) | 122.13 g/mol |
| Solubility | High (due to HCl salt) | Moderate (HCl salt but larger ester group) | Low (neutral, non-polar groups) |
| Reactivity | Ester hydrolysis, amine coupling | Similar to A, but ester size affects kinetics | Cyano group participates in nucleophilic reactions |
Key Research Findings
Positional Isomerism (Compound A vs. B): Compound A’s carboxylate at position 2 vs. Compound B’s at position 5 leads to distinct electronic profiles. The methyl ester in Compound A reduces molecular weight compared to an ethyl ester (Compound B), which may enhance membrane permeability in drug design.
Heterocycle Impact (Compound A vs. C): Oxazole’s oxygen atom (Compound A) offers weaker hydrogen-bonding capacity compared to pyrazole’s nitrogen-rich core (Compound C), affecting target binding in biological systems. The cyano group in Compound C introduces strong electron-withdrawing effects, altering reactivity compared to Compound A’s electron-donating aminomethyl group .
Salt Form Advantages :
- Both Compounds A and B utilize hydrochloride salts to improve aqueous solubility, critical for formulation in medicinal chemistry. This contrasts with neutral pyrazole derivatives like Compound C, which may require solubilizing agents .
Biological Activity
Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride (CAS Number: 1955493-99-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClN₂O₃ |
| Molecular Weight | 206.63 g/mol |
| CAS Number | 1955493-99-8 |
The structure of the compound consists of an oxazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds, methyl 5-(aminomethyl)-4-methyl-1,3-oxazole derivatives demonstrated notable activity against several pathogenic microorganisms. For instance, the minimum inhibitory concentration (MIC) values for related oxazole compounds against Candida species were reported as follows:
| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |
|---|---|---|
| Compound A | 1.6 | 1.6 |
| Compound B | 0.8 | 0.8 |
| Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole | TBD | TBD |
These findings suggest that methyl 5-(aminomethyl)-4-methyl-1,3-oxazole may hold promise as a therapeutic agent in treating fungal infections .
Antioxidant and Anticancer Activity
The compound's potential as an antioxidant and anticancer agent has also been explored. A study synthesized various oxazole derivatives and evaluated their biological activities. Some derivatives exhibited potent antioxidant properties and showed significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
The biological activity of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole hydrochloride can be attributed to its ability to interact with specific biological targets. The oxazole moiety is known to influence enzyme inhibition and receptor binding, which could lead to its antimicrobial and anticancer effects. Further studies are needed to elucidate the precise mechanisms involved.
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole derivatives followed by evaluation of their biological activities. The synthesized compounds were tested for their efficacy against various bacterial strains and fungal pathogens. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .
Pharmacokinetics
Pharmacokinetic studies involving animal models have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of methyl 5-(aminomethyl)-4-methyl-1,3-oxazole hydrochloride. These studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for Methyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate hydrochloride, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a precursor like ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate with hydrochloric acid under reflux conditions yields the hydrochloride salt . Key intermediates are characterized using:
- IR spectroscopy to confirm functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, oxazole ring protons at δ 6.5–8.0 ppm) .
- Mass spectrometry for molecular ion peaks (e.g., [M+H]<sup>+</sup> matching C8H12ClN3O3).
Q. How does the hydrochloride salt form influence the compound’s stability and solubility?
- Stability : The hydrochloride form enhances hygroscopicity, requiring storage at −20°C under inert gas (e.g., argon) to prevent decomposition .
- Solubility : Improved water solubility (e.g., ~3–5 mg/mL at 25°C) compared to the free base, critical for biological assays. Solubility in DMSO (~10 mg/mL) facilitates stock solutions for in vitro studies .
Q. What analytical methods are recommended for purity assessment?
- HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water (0.1% TFA) gradients .
- Titrimetry for quantifying chloride content via potentiometric titration .
- XRD to confirm crystalline structure and detect polymorphic variations .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Reaction Optimization : Use design of experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometry of HCl .
- Catalysis : Explore Pd-mediated cross-coupling for regioselective functionalization of the oxazole ring .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progression and minimize side products .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts)?
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate hydrochloride) to identify electronic effects or hydrogen bonding .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous peaks .
Q. How can the compound’s mechanism of action in biological systems be elucidated?
- Isotopic Labeling : Synthesize <sup>15</sup>N- or <sup>13</sup>C-labeled derivatives to track metabolic pathways via LC-MS .
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or proteases) .
Q. What in silico models predict its pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (~1.2), BBB permeability (low), and CYP450 inhibition risks .
- Solubility Parameterization : Hansen solubility parameters (δD, δP, δH) guide excipient selection for formulations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
